molecular formula C18H17N3O3S B11593465 2-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YL](phenyl)amino}acetamide

2-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YL](phenyl)amino}acetamide

Cat. No.: B11593465
M. Wt: 355.4 g/mol
InChI Key: YCJPEJGVRAMAOF-UHFFFAOYSA-N
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Description

2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine ring, which is known for its biological activity and is often found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide typically involves the reaction of 3-methylbenzaldehyde with thiourea to form the thiazolidine ring. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino group. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial actions. The compound may also interfere with cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.

    Phenylacetamides: Compounds with a phenylacetamide group, known for their analgesic and anti-inflammatory properties.

Uniqueness

2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide is unique due to its combination of a thiazolidine ring and a phenylacetamide group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide

InChI

InChI=1S/C18H17N3O3S/c1-12-6-5-9-14(10-12)21-16(23)17(25-18(21)24)20(11-15(19)22)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H2,19,22)

InChI Key

YCJPEJGVRAMAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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